Methyl 2,6-bis(trifluoromethyl)nicotinate
Overview
Description
Methyl 2,6-bis(trifluoromethyl)nicotinate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-bis(trifluoromethyl)nicotinate typically involves the esterification of 2,6-bis(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,6-bis(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-bis(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-bis(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a potential candidate for drug delivery systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Comparison
Methyl 2,6-bis(trifluoromethyl)nicotinate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct physicochemical properties, making it more versatile in various applications .
Properties
IUPAC Name |
methyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c1-18-7(17)4-2-3-5(8(10,11)12)16-6(4)9(13,14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHVDITRURZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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